molecular formula C14H14O3 B2463271 5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde CAS No. 832740-07-5

5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde

Cat. No.: B2463271
CAS No.: 832740-07-5
M. Wt: 230.263
InChI Key: GRKKLEZXXMQHHF-UHFFFAOYSA-N
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Description

5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde is an organic compound with the molecular formula C14H14O3 and a molecular weight of 230.26 g/mol . It is characterized by the presence of a furan ring substituted with an aldehyde group and a 4-ethylphenoxy methyl group. This compound is used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

The synthesis of 5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde typically involves the reaction of 4-ethylphenol with furan-2-carbaldehyde under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The mixture is heated to promote the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for its ability to interact with specific biological targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. The furan ring and the 4-ethylphenoxy group contribute to the compound’s overall reactivity and ability to interact with biological molecules .

Comparison with Similar Compounds

Similar compounds to 5-[(4-Ethylphenoxy)methyl]furan-2-carbaldehyde include:

These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-[(4-ethylphenoxy)methyl]furan-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-2-11-3-5-12(6-4-11)16-10-14-8-7-13(9-15)17-14/h3-9H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKKLEZXXMQHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=CC=C(O2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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